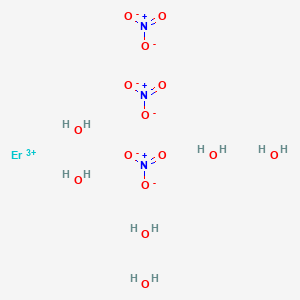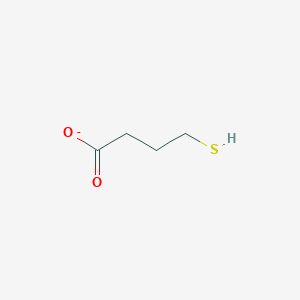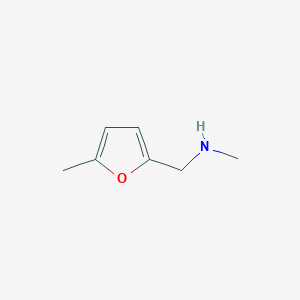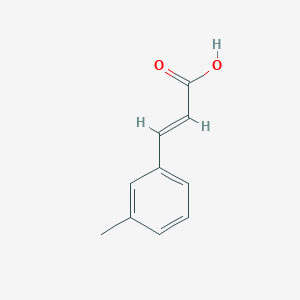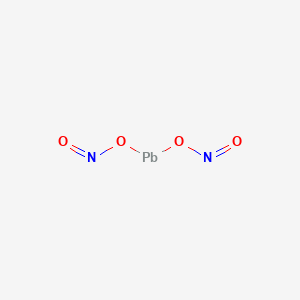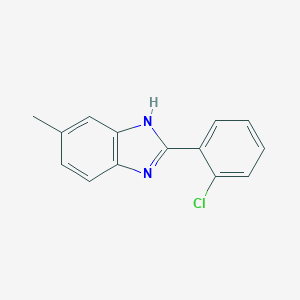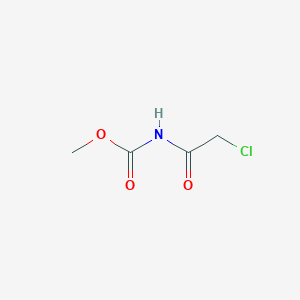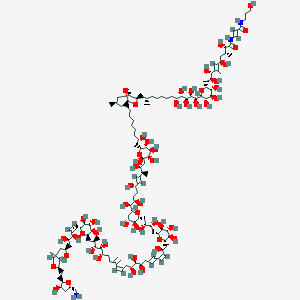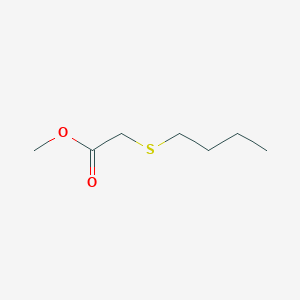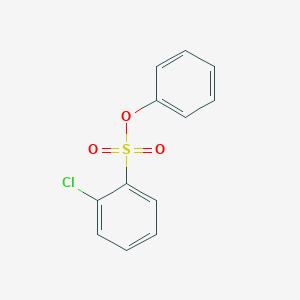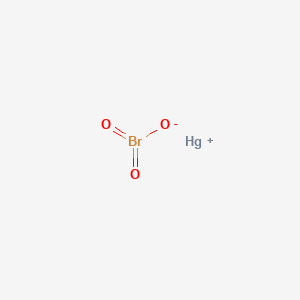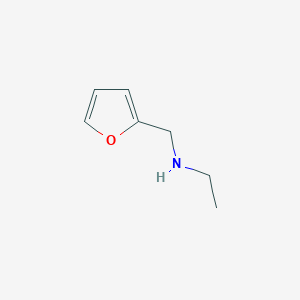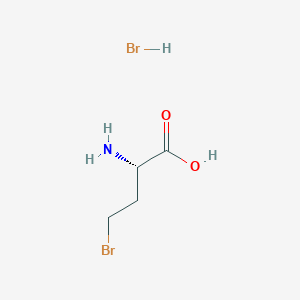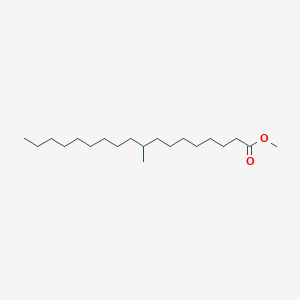
Methyl 9-methyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-methyloctadecanoate is a fatty acid ester that belongs to the class of methyl esters. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
Methyl 9-methyloctadecanoate is believed to exert its effects through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Methyl 9-methyloctadecanoate has been shown to activate PPARα and PPARδ, leading to an increase in fatty acid oxidation and a decrease in lipid accumulation in the liver and adipose tissue.
Efectos Bioquímicos Y Fisiológicos
Methyl 9-methyloctadecanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. Additionally, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 9-methyloctadecanoate has several advantages for use in lab experiments. It is a stable and commercially available compound that can be easily synthesized in the lab. It is also relatively non-toxic and has been shown to have minimal side effects in animal studies. However, there are also some limitations to its use. Methyl 9-methyloctadecanoate has a relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects on human health and disease are still being studied, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on methyl 9-methyloctadecanoate. One area of focus is the development of new drugs that target PPARs for the treatment of metabolic disorders. Additionally, more research is needed to fully understand the mechanisms of action of methyl 9-methyloctadecanoate and its effects on human health and disease. Finally, there is a need for more studies on the safety and toxicity of methyl 9-methyloctadecanoate, particularly in human subjects.
Conclusion
Methyl 9-methyloctadecanoate is a fatty acid ester that has potential applications in various fields of scientific research. It is synthesized through the esterification of oleic acid and methanol and has been extensively studied for its effects on lipid metabolism, glucose homeostasis, and inflammation. Methyl 9-methyloctadecanoate exerts its effects through the activation of PPARs and has several advantages for use in lab experiments. However, more research is needed to fully understand its potential applications and safety.
Métodos De Síntesis
Methyl 9-methyloctadecanoate can be synthesized through the esterification of oleic acid and methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through distillation or chromatography. The purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
Methyl 9-methyloctadecanoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a model compound for studying the metabolism of fatty acids in the liver and adipose tissue. It has also been used as a substrate for the study of lipase activity and inhibition. Additionally, methyl 9-methyloctadecanoate has been used in the development of new drugs for the treatment of metabolic disorders, such as obesity and diabetes.
Propiedades
Número CAS |
14066-50-3 |
|---|---|
Nombre del producto |
Methyl 9-methyloctadecanoate |
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 9-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |
Clave InChI |
UASPZJFGZNQSQW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCCCCC(C)CCCCCCCC(=O)OC |
Sinónimos |
9-Methylstearic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



